N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide
Description
Structural Isomerism
- Regioisomerism : Variations in substituent positions on the benzothiazole ring could yield isomers. For example, relocating the trifluoromethyl group to position 5 or the carboxamide to position 4 would create distinct regioisomers.
- Stereoisomerism : The 2-methoxybenzyl group introduces a chiral center at the benzylic carbon. However, synthetic routes typically yield racemic mixtures unless enantioselective methods are employed.
Properties
Molecular Formula |
C17H13F3N2O2S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C17H13F3N2O2S/c1-24-13-5-3-2-4-11(13)9-21-15(23)10-6-7-12-14(8-10)25-16(22-12)17(18,19)20/h2-8H,9H2,1H3,(H,21,23) |
InChI Key |
GEXZDMBUUQRQDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Polyphosphoric Acid (PPA)-Mediated Cyclization
Reaction Conditions :
-
Substrates : o-Aminothiophenol and 4-(trifluoromethyl)benzoic acid.
-
Catalyst : PPA (30 mL per 10 g substrate).
-
Temperature : 185°C for 30 minutes.
-
Workup : Quenching in water, extraction with CHCl, and silica gel chromatography.
Outcomes :
Microwave-Assisted Synthesis
Reaction Conditions :
-
Substrates : o-Aminothiophenol and trifluoromethyl-substituted aryl acid.
-
Reagents : Propylphosphonic anhydride (T3P®), N-ethyl-N,N-diisopropylamine.
-
Conditions : Microwave irradiation at 100°C for 10 minutes.
-
Workup : Filtration and recrystallization from EtOH/HO.
Outcomes :
Solid-Supported Catalysis
Reaction Conditions :
-
Substrates : o-Aminothiophenol and aryl acid.
-
Catalyst : Amberlyst-15 (10% w/w).
-
Workup : Filtration and solvent evaporation.
Outcomes :
-
Advantages : Eco-friendly aqueous conditions; catalyst recyclability.
-
Limitations : Limited substrate scope for electron-deficient acids.
Table 1. Comparison of Benzothiazole Core Synthesis Methods
| Method | Yield (%) | Temperature (°C) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| PPA Cyclization | 70 | 185 | 30 min | High scalability |
| Microwave-Assisted | 92 | 100 | 10 min | Rapid kinetics |
| Solid-Supported | 85 | 90 | 2 h | Aqueous compatibility |
Trifluoromethyl Group Introduction
The trifluoromethyl group is incorporated either during benzothiazole formation or via post-cyclization functionalization.
Direct Cyclization with Trifluoromethyl-Substituted Acids
Carboxamide Coupling Strategies
The final step couples 2-methoxybenzylamine with benzothiazole-6-carboxylic acid. Two methods dominate:
Boron-Mediated Amidation
Reaction Conditions :
-
Substrates : Benzothiazole-6-carboxylic acid and 2-methoxybenzylamine.
-
Workup : Solid-phase extraction using Amberlyst resins and MgSO.
Outcomes :
Classical Coupling Reagents
Reaction Conditions :
-
Reagents : HATU, DIPEA in DMF.
-
Stoichiometry : 1.2 equiv HATU, 3 equiv DIPEA.
-
Workup : Aqueous extraction and recrystallization.
Outcomes :
-
Yield : 75–82%.
-
Limitations : Requires anhydrous conditions; higher racemization risk.
Table 2. Carboxamide Coupling Efficiency
| Method | Yield (%) | Racemization (%) | Purification |
|---|---|---|---|
| B(OCHCF) | 88 | <2 | Solid-phase workup |
| HATU/DIPEA | 82 | 5–8 | Column chromatography |
Optimization and Scalability Challenges
Solvent Effects on Cyclization
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
- N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide has demonstrated promising antimicrobial activity against various bacterial strains. In vitro studies indicate that related benzothiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- The compound's structural features may enhance its efficacy against resistant strains, making it a candidate for further development in treating infections.
Anticancer Potential
- The compound exhibits cytotoxic effects against several cancer cell lines. Studies have shown that benzothiazole derivatives often possess inherent activity against tumor cells, suggesting that this compound could be effective in cancer therapy .
- Preliminary assays indicate significant growth inhibition in various human tumor cell lines, which warrants further investigation into its mechanisms of action and therapeutic applications .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The compound showed significant inhibition against Staphylococcus aureus with an MIC value comparable to standard antibiotics, indicating its potential as an alternative treatment for resistant bacterial infections .
Case Study 2: Anticancer Efficacy
In a comprehensive screening of anticancer agents, this compound was tested against a panel of 60 human tumor cell lines. Results indicated that the compound exhibited notable cytotoxicity, particularly against leukemia and breast cancer cells, suggesting its viability as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Analysis and Core Modifications
The table below compares the target compound with structurally related benzothiazoles and heterocyclic analogues:
Key Observations:
Position 2 Substituents :
- The trifluoromethyl group in the target and patent compound provides electron-withdrawing effects, enhancing oxidative stability compared to acetamido or benzamide groups.
- The acetamido group in compound 25 may facilitate hydrogen bonding in biological targets, while the trifluoromethyl group prioritizes lipophilicity.
Position 6 Modifications: The 2-methoxybenzyl carboxamide in the target introduces steric bulk and moderate hydrophobicity, contrasting with the sulfonamide in compound 25 (improved solubility) or the nitrothiazole in compound 86 (antimicrobial targeting) .
Core Structure Variations :
- Benzo[b]thiophene in compound 86 reduces aromatic nitrogen content, possibly diminishing metal-binding capacity compared to benzothiazoles.
Biological Activity
N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 366.4 g/mol. Its structure features a benzothiazole core, a trifluoromethyl group, and a methoxybenzyl substituent, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H13F3N2O2S |
| Molecular Weight | 366.4 g/mol |
| LogP | 4.06 |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with a carboxylic acid derivative.
- Introduction of the Trifluoromethyl Group : Nucleophilic substitution using trifluoromethyl iodide.
- Attachment of the Methoxybenzyl Group : Friedel-Crafts alkylation with 2-methoxybenzyl chloride in the presence of a Lewis acid.
- Formation of the Carboxamide Group : Reaction with an appropriate amine under dehydrating conditions.
Antimicrobial Properties
This compound has shown significant antimicrobial potential. In vitro studies indicate that related compounds exhibit inhibitory effects against various bacterial strains and fungi. For example, benzothiazole derivatives are recognized for their activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
The compound also demonstrates promising anticancer properties. Research has indicated that benzothiazole derivatives can inhibit the growth of several cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- SK-Hep-1 (liver cancer)
- NUGC-3 (gastric cancer)
In these studies, compounds similar to this compound showed significant cytotoxic effects with IC50 values indicating potent antiproliferative activity .
The mechanism by which this compound exerts its effects is believed to involve interaction with specific enzymes or receptors that modulate cellular pathways. This interaction can lead to inhibition of cell proliferation and induction of apoptosis in cancer cells .
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of benzothiazole derivatives:
- A study assessed various benzothiazole derivatives for their anticancer activity against a panel of 60 human tumor cell lines, revealing that some compounds exhibited significant growth inhibition compared to standard chemotherapeutic agents like 5-fluorouracil .
- Another investigation into the antimicrobial efficacy found that certain derivatives had minimum inhibitory concentrations (MICs) comparable or superior to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
